![molecular formula C14H9F3O3 B6378867 2-Formyl-6-(3-trifluoromethoxyphenyl)phenol, 95% CAS No. 1258636-35-9](/img/structure/B6378867.png)
2-Formyl-6-(3-trifluoromethoxyphenyl)phenol, 95%
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Overview
Description
2-Formyl-6-(3-trifluoromethoxyphenyl)phenol, 95% (2F3TFPP) is a synthetic compound with a wide range of applications in the field of organic synthesis. It is a colorless liquid with a molecular weight of 272.3 g/mol and a melting point of 41-43 °C. 2F3TFPP is widely used as a starting material for the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of fluorinated compounds.
Mechanism of Action
2-Formyl-6-(3-trifluoromethoxyphenyl)phenol, 95% acts as a nucleophilic reagent in the synthesis of various compounds. It reacts with electrophiles, such as alkenes and alkynes, to form new compounds. It can also be used as a catalyst in the synthesis of organic semiconductors.
Biochemical and Physiological Effects
2-Formyl-6-(3-trifluoromethoxyphenyl)phenol, 95% has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
2-Formyl-6-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a colorless liquid with a low melting point, making it easy to handle and store. It is also a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. However, it is also a relatively unstable compound, making it unsuitable for use in long-term experiments.
Future Directions
There are a number of potential future directions for the use of 2-Formyl-6-(3-trifluoromethoxyphenyl)phenol, 95%. It could be used as a starting material for the synthesis of new pharmaceuticals or other compounds. It could also be used in the synthesis of organic photovoltaic materials and as a catalyst in the synthesis of organic semiconductors. Additionally, it could be used as a reagent in the synthesis of fluorinated compounds. Furthermore, it could be used in the development of new methods for the synthesis of organic compounds. Finally, it could be used in the development of new catalysts for the synthesis of organic compounds.
Synthesis Methods
2-Formyl-6-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized by a number of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. In the Williamson ether synthesis, 2-Formyl-6-(3-trifluoromethoxyphenyl)phenol, 95% is synthesized by reacting a phenol with a 3-trifluoromethyl phenol in the presence of an alkali metal hydroxide. In the Grignard reaction, a Grignard reagent is reacted with a 3-trifluoromethyl phenol in the presence of a base. In the Wittig reaction, a Wittig reagent is reacted with a 3-trifluoromethyl phenol in the presence of a base.
Scientific Research Applications
2-Formyl-6-(3-trifluoromethoxyphenyl)phenol, 95% has a wide range of applications in the field of scientific research. It is used as a starting material for the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of fluorinated compounds. It is also used in the synthesis of organic photovoltaic materials and as a catalyst in the synthesis of organic semiconductors.
properties
IUPAC Name |
2-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-11-5-1-3-9(7-11)12-6-2-4-10(8-18)13(12)19/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREDIFVKTBFHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685335 |
Source
|
Record name | 2-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1258636-35-9 |
Source
|
Record name | 2-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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